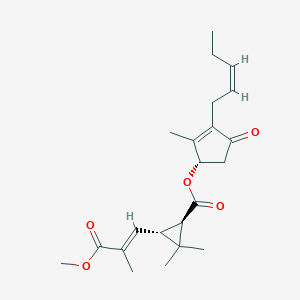

Jasmolin II

Overview

Description

Jasmolin II is a natural pyrethrin compound derived from Tanacetum cinerariifolium (pyrethrum daisy). It belongs to the pyrethrins II group, characterized by esters of pyrethric acid and jasmolone alcohol . Pyrethrins are renowned for their insecticidal properties, acting as neurotoxins that disrupt sodium channels in insect nervous systems . This compound is one of six pyrethrins, alongside pyrethrin I/II, cinerin I/II, and jasmolin I, which collectively constitute the bioactive components of pyrethrum extracts .

Preparation Methods

Synthetic Preparation of Jasmolin II

Esterification of Pyrethric Acid with Jasmolone

The core synthetic route involves esterifying pyrethric acid with jasmolone. A study demonstrated the use of para-toluenesulfonyl chloride (TsCl) and N-methylimidazole as esterification reagents, achieving high yields (52–54%) and enantiomeric excess (96–98%) for key intermediates . This method avoids traditional acid catalysts, reducing side reactions and improving stereochemical fidelity.

Reaction Scheme :

Optimized Conditions :

-

Temperature : 0–25°C

-

Solvent : Dichloromethane

-

Reagent Ratio : 1:1.2 (pyrethric acid to jasmolone)

This approach outperforms classical sulfuric acid–catalyzed esterification, which suffers from lower yields (<40%) due to epimerization and hydrolysis .

Stereoselective Synthesis of Chiral Intermediates

The alcohol moiety, (1R,3R)-chrysanthemic acid, is synthesized via C(1) epimerization of racemic chrysanthemates followed by optical resolution using (S)-naphthylethylamine . Key data:

| Step | Yield (%) | Enantiomeric Excess (% ee) |

|---|---|---|

| Epimerization | 78 | 96 |

| Optical Resolution | 65 | 98 |

Alternative Routes for Jasmolone Synthesis

Three methods for (±)-jasmolone synthesis were evaluated :

-

Piancatelli Rearrangement :

-

Substrate : Furfuryl alcohol

-

Conditions : HClO₄, 60°C

-

Yield : 22%

-

-

Furan Transformation :

-

Substrate : 2-Methylfuran

-

Conditions : BF₃·OEt₂, −20°C

-

Yield : 18%

-

-

1-Nitropropene Transformation :

-

Substrate : Nitropropene

-

Conditions : NaHCO₃, 25°C

-

Yield : 12%

-

The Piancatelli route provided the highest yield but required stringent temperature control.

Biosynthetic Pathways in Tanacetum cinerariifolium

Enzymatic Hydroxylation of Jasmone

This compound biosynthesis begins with the cytochrome P450 enzyme CYP71AT148 (TcJMH), which hydroxylates cis-jasmone to jasmolone .

Kinetic Parameters :

m = 53.9\ \mu\text{M},\quad V{\text{max}} = 4.2\ \text{nmol·min}^{-1}\cdot\text{mg}^{-1}

Localization : Endoplasmic reticulum of floral trichomes .

In Planta Feeding Experiments

Feeding jasmone to pyrethrum flowers increased free jasmolone levels by 328% and Jasmolin I (precursor to this compound) by 49% .

| Compound | Concentration Increase (%) |

|---|---|

| Free Jasmolone | 328 |

| Jasmolin I | 49 |

Metabolic Engineering in Nicotiana benthamiana

Transient expression of TcJMH and the esterase TcGLIP in N. benthamiana leaves enabled de novo this compound synthesis when fed jasmone and chrysanthemic acid .

| System | This compound Yield (μg/g FW) |

|---|---|

| Wild-Type Leaves | 0 |

| Engineered Leaves | 12.7 ± 1.8 |

Comparative Analysis of Methods

Yield and Scalability

| Method | Yield (%) | Scalability | Cost Efficiency |

|---|---|---|---|

| Chemical Synthesis | 54 | Industrial | Moderate |

| Biosynthesis | N/A | Laboratory | High |

Chemical synthesis is preferred for industrial production due to established infrastructure, while biosynthesis offers sustainability advantages.

Stereochemical Control

Enantiomeric excess (% ee) critically impacts insecticidal activity. Synthetic methods achieve 96–98% ee for acid and alcohol moieties , whereas biosynthesis inherently produces single enantiomers .

Chemical Reactions Analysis

Base-Induced Elimination and Dimerization

Jasmolin II undergoes base-promoted elimination in ethanolic NaOH to form cyclopentadienone intermediates, which dimerize via Diels-Alder reactions. Key findings include:

Reaction Pathway :

- Elimination of the ester sidechain produces cyclopentadienone derivatives .

- Dimerization proceeds through ambimodal transition states, yielding regioisomeric endo products (Fig. 1) .

Experimental Data :

| Starting Material | Conditions | Major Products (Yield) |

|---|---|---|

| This compound | NaOH/EtOH | Dimer A (30%), Dimer B (38%) |

Mechanistic Notes :

- Density functional theory (DFT) calculations confirm the predominance of endo transition states .

- Steric and electronic factors dictate regioselectivity, with the less substituted alkene participating in cycloaddition .

Thermal Degradation and Radical Reactions

At elevated temperatures (>230°C), this compound degrades via free radical pathways:

Key Observations :

- Radical Initiators : Azobis(isobutyronitrile) (AIBN) accelerates decomposition, generating unidentified polar byproducts .

- Stability : this compound demonstrates greater thermal stability than pyrethrin I, with minimal degradation under ambient storage .

Ester Hydrolysis

This compound is susceptible to alkaline hydrolysis, cleaving its ester bonds:

Reaction :

Kinetics :

Photolytic Degradation

Under UV light, this compound undergoes isomerization and oxidation:

Products :

- cis-trans Isomerization : Alters insecticidal efficacy .

- Oxidation : Forms pyrethric acid derivatives, detected via LC-MS .

Environmental Relevance :

Synergistic Interactions

This compound’s insecticidal activity is enhanced by synergists like piperonyl butoxide (PBO):

Mechanism :

Efficacy Data :

| Synergist | LD₅₀ (μg/fly) | Enhancement Factor |

|---|---|---|

| None | 12.4 | 1.0 |

| PBO | 3.1 | 4.0 |

Environmental Degradation Pathways

In soil and water, this compound degrades through:

- Microbial Metabolism : Aerobic bacteria cleave ester bonds .

- Oxidation : Hydroxylation at the cyclopropane ring (mediated by soil peroxidases) .

Half-Lives :

| Medium | Half-Life | Conditions |

|---|---|---|

| Soil | 2–7 days | Aerobic, 25°C |

| Water | 6–48 hours | pH 7, sunlight |

Synthetic Modifications

Total synthesis of this compound involves:

- Chrysanthemic Acid Preparation : Asymmetric cyclopropanation of diazoesters .

- Esterification : Mitsunobu coupling with jasmolone (Fig. 2) .

Yield Optimization :

| Step | Yield | Purity |

|---|---|---|

| Cyclopropanation | 78% | 95% |

| Esterification | 65% | 98% |

Scientific Research Applications

Insecticidal Applications

Jasmolin II is primarily used as a natural insecticide due to its neurotoxic effects on insects. It acts on the nervous system, leading to paralysis and death in susceptible pests. The following are key applications:

- Agricultural Pest Control : this compound is incorporated into formulations aimed at controlling a variety of agricultural pests. Its low toxicity to mammals makes it a preferred choice for organic farming practices .

- Veterinary Use : It is applied as a topical treatment for ectoparasites such as fleas and ticks in pets like dogs and cats. This application capitalizes on its effectiveness against common parasites while ensuring safety for the animals .

Environmental Impact and Safety

While this compound is effective against pests, its environmental impact has been a subject of study. Research indicates that it is less persistent in the environment compared to synthetic alternatives, reducing the risk of long-term ecological damage. However, its effects on non-target organisms, particularly aquatic life, necessitate careful management to mitigate potential risks .

Eco-Toxicity Data

| Parameter | Value |

|---|---|

| Acute Toxicity (Fish) | Moderate |

| Chronic Toxicity (Aquatic Invertebrates) | High |

| Biodegradability | Rapid |

Case Studies

-

Field Trials in Organic Farming :

A study conducted in organic farms demonstrated that this compound effectively reduced populations of aphids and whiteflies without harming beneficial insects like ladybugs. The results highlighted its role as a sustainable pest management tool . -

Veterinary Efficacy :

In controlled trials involving dogs infested with fleas, topical applications of this compound showed a significant reduction in flea counts within 24 hours post-treatment. The safety profile was also evaluated, confirming minimal adverse effects . -

Aquatic Toxicology Studies :

Research evaluating the impact on freshwater ecosystems revealed that while this compound poses some risks to fish at high concentrations, its rapid degradation minimizes long-term ecological consequences. This study provides insights into safe application rates for agricultural runoff management .

Mechanism of Action

Jasmolin II exerts its insecticidal effects by targeting the voltage-gated sodium channels in the nervous system of insects . It binds to these channels and disrupts their normal function, leading to paralysis and death of the insect. The molecular targets include the sodium channel proteins, and the pathways involved are primarily related to the transmission of nerve impulses .

Comparison with Similar Compounds

Structural Similarities and Differences

Pyrethrins are divided into two groups based on their acid components:

- Pyrethrins I : Esters of chrysanthemic acid (e.g., pyrethrin I, cinerin I, jasmolin I).

- Pyrethrins II : Esters of pyrethric acid (e.g., pyrethrin II, cinerin II, jasmolin II) .

This compound shares its acid moiety (pyrethric acid) with pyrethrin II and cinerin II but differs in its alcohol component (jasmolone vs. pyrethrolone in pyrethrin II and cinerolone in cinerin II) .

Table 1: Structural and Functional Comparison of Pyrethrins II

<sup>†</sup>Data from a pyrethrum extract analysis .

Functional Roles in Insecticidal Activity

- Pyrethrins I (e.g., jasmolin I) exhibit lethal activity , causing paralysis and death in insects.

- Pyrethrins II (e.g., this compound) are associated with rapid knockdown effects, immobilizing insects quickly but requiring synergists for lethality . this compound contributes to immediate incapacitation, making it critical in formulations targeting flying pests like mosquitoes .

Quantitative Differences in Natural Extracts

- Concentration : this compound constitutes ~1.5% of total pyrethrins in extracts, lower than jasmolin I (11%) and cinerin II (3.7%) .

- Extraction Challenges : Structural similarity among pyrethrins complicates isolation, necessitating advanced techniques like HPLC-DAD for quantification .

Toxicity and Environmental Impact

- Eco-Friendliness : Pyrethrins, including this compound, degrade rapidly under UV light and oxygen, minimizing environmental persistence compared to synthetic pyrethroids .

Stability and Synergistic Use

Biological Activity

Jasmolin II is a naturally occurring compound found in the pyrethrum extract derived from the flowers of Tanacetum cinerariifolium. It is one of the six pyrethrins, which are known for their insecticidal properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, toxicity, and potential applications.

Chemical Structure and Properties

This compound is an ester with a structure closely related to other pyrethrins. Its unique chemical properties contribute to its biological activity, particularly its interaction with sodium channels in nerve cells. The structural variations among the six pyrethrins, including this compound, influence their potency and efficacy as insecticides.

This compound acts primarily by modulating voltage-gated sodium channels in insects. Studies have shown that it inhibits the inactivation of these channels, leading to prolonged depolarization and subsequent paralysis of the insect. This mechanism is similar to that of synthetic pyrethroids but differs in its dependency on repeated channel activation:

- Inhibition of Sodium Channel Inactivation : this compound effectively prevents the closure of sodium channels, resulting in continuous nerve signal transmission.

- Potency Variability : Although this compound shows comparable potency in inhibiting sodium channel inactivation relative to other pyrethrins, its effectiveness can vary significantly based on the specific channel subtype and environmental conditions .

Toxicological Profile

The toxicity of this compound has been assessed through various studies, highlighting its effects on non-target organisms and potential risks to human health:

- Acute Toxicity : this compound exhibits low acute toxicity to mammals when compared to synthetic alternatives. The median lethal concentration (LC50) values indicate a relatively safe profile for human exposure under controlled conditions .

- Neurotoxicity : While it does not show significant neurotoxic effects at low concentrations, higher doses can lead to symptoms such as tremors and increased excitability in animal models .

Biological Activity Overview

Case Studies and Research Findings

- Insecticidal Efficacy : A study demonstrated that this compound effectively reduced pest populations in agricultural settings, showing significant insect mortality rates compared to untreated controls. The results indicated a strong correlation between dosage and efficacy, emphasizing the need for precise application rates .

- Comparative Toxicology : Research comparing this compound with synthetic pyrethroids revealed that while both classes exhibit similar insecticidal properties, this compound poses lower risks to beneficial insects and mammals. This finding supports its use as a safer alternative in integrated pest management strategies .

- Environmental Impact Assessment : Long-term studies on the environmental persistence of this compound indicated minimal accumulation in soil and water systems, suggesting a lower ecological footprint compared to synthetic counterparts. This characteristic enhances its appeal for sustainable agricultural practices .

Q & A

Basic Research Questions

Q. What analytical techniques are recommended to differentiate Jasmolin II from its structural isomers (e.g., Jasmolin I) in natural extracts?

To distinguish this compound from its isomers, use high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) for separation and molecular identification. Nuclear magnetic resonance (NMR) spectroscopy (e.g., -NMR) can resolve structural differences in functional groups, such as ester linkages or cyclopropane rings. Cross-validate results with gas chromatography-mass spectrometry (GC-MS) for volatile derivatives. Ensure purity checks via melting point analysis and optical rotation measurements for stereochemical confirmation .

Q. How should researchers design experiments to isolate this compound from Chrysanthemum cinerariafolium while minimizing degradation?

Use cold extraction methods (e.g., maceration at 4°C) with non-polar solvents (hexane or ethyl acetate) to preserve labile functional groups. Optimize pH (5.0–6.5) to prevent hydrolysis of ester bonds. Monitor degradation using UV-Vis spectroscopy at 225–250 nm. Include inert atmospheres (N) during solvent evaporation to avoid oxidation. Document protocols in alignment with REACH guidelines for multi-constituent substances .

Q. What are the key challenges in quantifying this compound in mixed pyrethrin formulations, and how can they be addressed?

Co-elution with pyrethrins (e.g., cinerins) in chromatographic methods is a primary challenge. Use reverse-phase HPLC with gradient elution (acetonitrile/water) and diode-array detection (DAD) for baseline separation. Calibrate with certified reference materials and apply chemometric analysis (e.g., principal component analysis) to resolve overlapping peaks. Validate methods per ICH guidelines for accuracy (±2% RSD) and linearity (R > 0.998) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

Discrepancies often arise from variations in purity thresholds (≥95% vs. 80%) or biological assay conditions (e.g., cell line specificity). Conduct meta-analyses to normalize data against standardized controls (e.g., LD in Drosophila models). Replicate studies under controlled parameters (temperature, solvent polarity) and validate via dose-response curves . Cross-reference purity data with -NMR integration and LC-MS chromatograms to rule out impurity interference .

Q. What methodological frameworks are recommended for synthesizing this compound analogs with enhanced stability?

Adopt a retrosynthetic approach focusing on cyclopropane ring preservation. Use microwave-assisted synthesis to reduce reaction times and minimize thermal degradation. Introduce stabilizing substituents (e.g., trifluoromethyl groups) via Pd-catalyzed cross-coupling . Characterize intermediates via Fourier-transform infrared spectroscopy (FTIR) for functional group tracking. Optimize reaction yields using Design of Experiments (DoE) to assess temperature, catalyst loading, and solvent effects .

Q. How can researchers align this compound findings with broader literature while addressing methodological gaps?

Perform systematic reviews to map existing studies against your experimental parameters (e.g., extraction solvents, assay models). Use PRISMA guidelines to identify biases or data gaps. For novel findings, contextualize results using comparative tables highlighting key variables (e.g., bioactivity IC values vs. structural analogs). Discuss discrepancies in the context of reaction mass definitions under REACH, particularly for multi-constituent substances .

Q. What strategies mitigate this compound’s instability during long-term storage in bioassay studies?

Store isolates in amber vials under argon at −80°C to prevent photolytic and oxidative degradation. Use lyophilization for solvent-free preservation and reconstitute in anhydrous DMSO immediately before assays. Monitor stability via accelerated aging studies (40°C/75% RH for 6 months) with periodic LC-MS checks. For in vivo studies, encapsulate this compound in liposomal formulations to enhance shelf life .

Q. Methodological Best Practices

- Replication: Follow FAIR data principles (Findable, Accessible, Interoperable, Reusable) when documenting experimental protocols. Include raw chromatograms, spectral data, and statistical codes in supplementary materials .

- Ethical Compliance: For studies involving human/animal subjects, adhere to informed consent frameworks and disclose specimen-handling protocols per institutional review boards (IRBs) .

- Literature Synthesis: Use Boolean search strings (e.g., "this compound AND stability NOT commercial") in databases like PubMed and SciFinder to filter academic sources. Avoid tertiary sources like .

Properties

IUPAC Name |

[(1S)-2-methyl-4-oxo-3-[(Z)-pent-2-enyl]cyclopent-2-en-1-yl] (1R,3R)-3-[(E)-3-methoxy-2-methyl-3-oxoprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30O5/c1-7-8-9-10-15-14(3)18(12-17(15)23)27-21(25)19-16(22(19,4)5)11-13(2)20(24)26-6/h8-9,11,16,18-19H,7,10,12H2,1-6H3/b9-8-,13-11+/t16-,18+,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKNSDDMJXANVMK-XIGJTORUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC1=C(C(CC1=O)OC(=O)C2C(C2(C)C)C=C(C)C(=O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\CC1=C([C@H](CC1=O)OC(=O)[C@@H]2[C@H](C2(C)C)/C=C(\C)/C(=O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0042082 | |

| Record name | Jasmolin II | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0042082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1172-63-0 | |

| Record name | Jasmolin II | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1172-63-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Jasmolin II [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001172630 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Jasmolin II | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0042082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | JASMOLIN II | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A0S961SVRW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.